4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane
Description
4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane (CAS 135245-06-6) is a fluorinated dioxolane derivative characterized by a 1,3-dioxolane ring substituted with two trifluoromethyl (-CF₃) groups at the 2-position and a methylene (-CH₂) group at the 4-position .
Properties
IUPAC Name |
4-methylidene-2,2-bis(trifluoromethyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6O2/c1-3-2-13-4(14-3,5(7,8)9)6(10,11)12/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISZWNSSJAXFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COC(O1)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. Common reagents might include trifluoromethylating agents and catalysts that facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions could lead to the formation of less oxidized derivatives.
Substitution: The fluorine atoms or other groups in the molecule could be substituted with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Possible applications in drug discovery and development, particularly for compounds with enhanced metabolic stability.
Industry: Use in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action for 4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms could enhance binding affinity or metabolic stability.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Key Observations :
- Fluorination Degree : The target compound’s methylene group reduces fluorination compared to analogs like C₅F₁₀O₂, likely lowering its chemical inertness and thermal stability but introducing sites for chemical modification .
- Steric Effects : Bulky substituents (e.g., diisopropyl in CAS 38363-92-7) increase steric hindrance, whereas trifluoromethyl groups balance steric and electronic effects .
Physicochemical Properties
Key Observations :
Biological Activity
4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making it a significant focus in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The molecular structure of this compound includes a dioxolane ring with two trifluoromethyl groups at the 2-position. This configuration is believed to contribute to its biological activity by affecting lipophilicity and reactivity.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl substituents exhibit enhanced antimicrobial properties. For instance, a study highlighted that derivatives containing the trifluoromethyl group demonstrated significant antichlamydial activity, outperforming many traditional antibiotics . The presence of this group was crucial for the observed biological effects, suggesting that it plays a pivotal role in the compound's mechanism of action.
Cytotoxicity and Selectivity
In vitro studies have shown that this compound exhibits selective cytotoxicity towards certain cancer cell lines. For example, compounds structurally related to this dioxolane have been tested against various cancer cell lines such as HeLa and MCF-7, revealing IC50 values that indicate effective growth inhibition . The selectivity of these compounds suggests potential for development as targeted cancer therapeutics.
Case Studies
- Antichlamydial Activity : In a study assessing new compounds for their efficacy against Chlamydia, it was found that those with the trifluoromethyl group exhibited significantly higher activity compared to their non-fluorinated analogs. The derivatives were tested at various concentrations, with notable effectiveness at lower doses .
- Cytotoxicity in Cancer Research : A series of experiments evaluated related dioxolane compounds against multiple cancer cell lines. The results indicated that modifications to the dioxolane structure could enhance or diminish cytotoxic effects, emphasizing the importance of structural optimization in drug design .
Data Table: Biological Activity Overview
Q & A
Q. What are the key considerations for synthesizing 4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane with high purity?
Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) due to the compound’s fluorinated and strained dioxolane structure. A common approach involves cyclization reactions of trifluoromethyl ketones with diols, followed by dehydration to introduce the methylene group. Purity optimization often involves fractional distillation under inert atmospheres and characterization via NMR to confirm absence of byproducts like unreacted ketones or oligomers .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?
- NMR Spectroscopy : and NMR are critical for verifying the dioxolane ring structure and trifluoromethyl groups. NMR can confirm methylene group placement.
- FT-IR : Identifies carbonyl and ether functional groups (e.g., C=O at ~1700 cm and C-O-C at ~1100 cm).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing it from analogs like 4,5-diisopropyl derivatives .
Q. How does the compound’s electronic structure influence its reactivity in polymer applications?
The electron-withdrawing trifluoromethyl groups stabilize the dioxolane ring through inductive effects, reducing susceptibility to nucleophilic attack. However, the methylene group introduces strain, enhancing reactivity in ring-opening polymerizations. Computational studies (e.g., DFT) are recommended to map electron density distributions and predict regioselectivity in reactions .
Advanced Research Questions
Q. How can contradictions in reported thermal stability data for this compound be resolved?
Discrepancies in decomposition temperatures (e.g., 150–200°C) may arise from impurities or methodological differences. To address this:
- Conduct thermogravimetric analysis (TGA) under standardized conditions (e.g., inert vs. oxidative atmospheres).
- Compare results with analogs (e.g., 4,4,5,5-tetramethyl derivatives) to isolate structural vs. environmental factors.
- Use differential scanning calorimetry (DSC) to detect phase transitions or exothermic events .
Q. What strategies are recommended for studying its role as a monomer in fluorinated polymer synthesis?
- Kinetic Studies : Monitor ring-opening polymerization rates via in-situ NMR or Raman spectroscopy.
- Copolymer Design : Blend with less reactive monomers (e.g., ethylene oxide) to balance rigidity and flexibility.
- Post-Polymerization Analysis : Use GPC for molecular weight distribution and X-ray crystallography to assess crystallinity .
Q. How can computational modeling predict its interactions in catalytic systems?
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in THF or DMF) to optimize reaction media.
- Docking Studies : Model binding affinities with transition-metal catalysts (e.g., Pd or Ru complexes) for cross-coupling reactions.
- Reaction Pathway Analysis : Use Gaussian or ORCA software to calculate activation energies for ring-opening mechanisms .
Q. What methodologies address challenges in detecting trace degradation products in environmental matrices?
- SPE-LC/MS/MS : Solid-phase extraction followed by tandem mass spectrometry with isotopically labeled internal standards (e.g., -analogs) improves sensitivity.
- Non-Targeted Screening : Employ high-resolution mass spectrometry (HRMS) with suspect screening workflows to identify unknown metabolites.
- Sludge/Water Partitioning Studies : Use (octanol-water coefficient) measurements to assess environmental persistence .
Theoretical and Methodological Frameworks
Q. How should researchers integrate this compound into existing theories of fluorinated heterocycle reactivity?
Link experimental data to concepts like Hammett substituent constants (quantifying trifluoromethyl effects) or Frontier Molecular Orbital Theory (predicting regioselectivity). Validate hypotheses via comparative studies with non-fluorinated dioxolanes (e.g., 2,2-dimethyl derivatives) .
Q. What experimental designs minimize bias in assessing its bioactivity or toxicity?
- Blinded Studies : Use third-party labs for cytotoxicity assays (e.g., MTT tests on human cell lines).
- Positive/Negative Controls : Include analogs like 4-amino-2,2-difluoro-1,3-benzodioxole to isolate structure-activity relationships.
- Reproducibility Protocols : Pre-register methods on platforms like Open Science Framework to mitigate publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
